4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as esterification, nitration, and amidation. Common reagents used in these reactions include ethyl alcohol, methyl iodide, and 4-methyl-3-nitrobenzoic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of amine derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and amide groups contribute to its binding affinity and specificity towards target proteins and enzymes. Pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: Share the thiophene core but differ in substituents.
Nitrobenzoyl amino derivatives: Contain similar nitro and amide groups but with different core structures
Uniqueness
4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S/c1-5-27-17(22)13-10(3)14(18(23)26-4)28-16(13)19-15(21)11-7-6-9(2)12(8-11)20(24)25/h6-8H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIQYXGVDIHLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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